HDAC1 Inhibition vs SERT-Focused Azetidine Analogs
3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine exhibits measurable inhibitory activity against human histone deacetylase 1 (HDAC1) with an IC50 of 73 µM (7.30E+4 nM) in a fluorescence-based assay [1]. This is a stark contrast to the 3-aryl-3-arylmethoxyazetidine series reported by Thaxton et al., which were designed for and evaluated against dopamine and serotonin transporters (DAT/SERT) and showed no reported HDAC activity [2]. For example, the most potent SERT ligand in that series, compound 7c (a dichloro-substituted analog), exhibited a Ki of 1.0 nM for SERT but lacked any HDAC1 inhibition data [2]. This demonstrates that the 5-fluoro-2-methylphenyl substitution in the target compound directs biological activity away from monoamine transporters and towards epigenetic targets like HDAC1, a differentiation critical for researchers in oncology and epigenetics.
| Evidence Dimension | HDAC1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 73 µM (73,000 nM) |
| Comparator Or Baseline | 3-aryl-3-arylmethoxyazetidine series (e.g., compound 7c): No HDAC1 activity reported; primary activity is SERT inhibition (Ki = 1.0 nM) |
| Quantified Difference | Target compound is a measurable HDAC1 inhibitor; comparator series has no reported HDAC1 activity, indicating a distinct target profile. |
| Conditions | Human HDAC1, fluorescence assay, 30-minute incubation [1]. |
Why This Matters
For a researcher studying histone deacetylases, selecting this compound provides a defined starting point with confirmed HDAC1 engagement, whereas a SERT-focused analog would be a wasted resource.
- [1] BindingDB. BDBM50379298 (CHEMBL2011675). Affinity Data: IC50 = 7.30E+4 nM for human HDAC1. View Source
- [2] Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., ... & Trudell, M. L. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(15), 4404-4407. View Source
